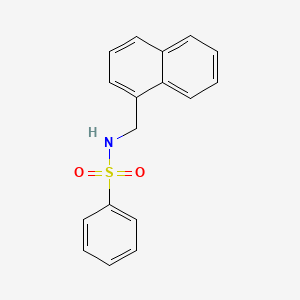

4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

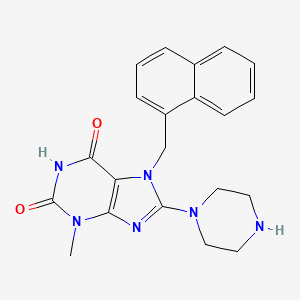

“4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C12H12ClN3OS . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide” includes a benzamide group attached to a 1,3,4-thiadiazol-2-yl group via a chlorine atom . The 1,3,4-thiadiazol-2-yl group is further substituted with an isopropyl group .Scientific Research Applications

Anticonvulsant Applications

The 1,3,4-thiadiazole moiety, which is a part of the compound’s structure, has been extensively studied for its anticonvulsant properties. Derivatives of this scaffold have shown promising results as anticonvulsant agents, offering high effectiveness with reduced toxicity. This makes 4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide a potential candidate for the development of new antiepileptic drugs .

Anticancer and Antitumor Activities

Compounds featuring the 1,3,4-thiadiazole structure have been associated with a range of biological activities, including anticancer and antitumor effects. The strong aromaticity and the presence of the =N-C-S- moiety contribute to low toxicity and high in vivo stability, which are desirable traits in cancer therapeutics .

Antidiabetic Effects

The 1,3,4-thiadiazole derivatives have also been explored for their antidiabetic properties. By modifying the thiadiazole moiety, researchers have developed compounds that exhibit significant antidiabetic activity, providing a new avenue for diabetes treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of 1,3,4-thiadiazole derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, offering a targeted approach to treating various inflammatory disorders .

Antimicrobial Activity

Research has indicated that 1,3,4-thiadiazole derivatives possess antimicrobial properties. They have been found to inhibit the growth of various bacterial strains, including resistant ones, making them valuable in the fight against bacterial infections .

Antiviral Potential

The antiviral activity of thiadiazole derivatives is a promising field of study. These compounds have been tested against different viruses, showing potential as antiviral agents that could be used to treat viral infections .

Neuroprotective Effects

The neuroprotective capabilities of 1,3,4-thiadiazole derivatives are being investigated. These compounds may offer protection against neurodegenerative diseases, contributing to the development of treatments that could alleviate or prevent neurological damage .

Antioxidant Properties

Lastly, the antioxidant properties of thiadiazole derivatives are noteworthy. Antioxidants play a crucial role in protecting cells from oxidative stress, and these compounds could be incorporated into treatments aimed at reducing oxidative damage in various diseases .

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Mode of Action

The 1,3,4-thiadiazole moiety is known to interact strongly with biological targets due to its mesoionic character, which allows it to cross cellular membranes .

Biochemical Pathways

Compounds with a 1,3,4-thiadiazol moiety have been reported to affect various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Compounds with a 1,3,4-thiadiazol moiety are known for their good liposolubility, which is attributed to the presence of the sulfur atom, and this property can impact their bioavailability .

Result of Action

Compounds with a 1,3,4-thiadiazol moiety are known to exert a wide range of biological activities .

Action Environment

The mesoionic nature of the 1,3,4-thiadiazol moiety allows these compounds to cross cellular membranes, which could potentially be influenced by environmental factors .

Future Directions

The future research directions for “4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide” and its derivatives could involve exploring their potential therapeutic applications, given the wide range of biological activities exhibited by 1,3,4-thiadiazol derivatives . Further studies could also focus on the synthesis and characterization of new derivatives to expand their potential applications .

properties

IUPAC Name |

4-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c1-7(2)11-15-16-12(18-11)14-10(17)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVBKKASUJEOFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5565654.png)

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)

![methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5565683.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5565691.png)

![2-(acetylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5565694.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565722.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)